The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate can be achieved through a one-step reaction involving several key components:
This method is noted for its efficiency, yielding a product with high purity (up to 95%) and minimal byproducts, making it environmentally friendly compared to traditional synthesis routes .
The molecular structure of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate consists of a piperazine ring substituted at one nitrogen atom with a tert-butyl ester and at another with a 6-amino-pyridine group. Key structural features include:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, affecting its pharmacological properties .
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions typical of piperazine derivatives, including:
These reactions are essential for modifying the compound to improve its efficacy or selectivity in therapeutic applications .
The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate involves interactions at specific biological targets, such as receptors or enzymes. The amino-pyridine moiety is likely involved in:
Research into specific targets and pathways is ongoing to fully elucidate its pharmacodynamics .
Key physical and chemical properties of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate include:
Property | Value |
---|---|
Melting Point | 98–101 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Hazard Classification | Irritant |
These properties indicate that while the compound is relatively stable, precautions should be taken during handling due to its irritant nature .
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several scientific applications:
Research continues into optimizing its properties for specific therapeutic uses, highlighting its potential in medicinal chemistry .
The compound tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 1206248-85-2) follows IUPAC naming conventions that precisely define its atomic connectivity:
A critical structural distinction exists between the 2-yl and 3-yl regioisomers, differentiated solely by the point of attachment between the pyridine and piperazine rings:
Table 1: Structural and Identifier Comparison of Regioisomers
Characteristic | 2-yl Isomer | 3-yl Isomer |
---|---|---|
CAS Registry Number | 1206248-85-2 [1] | 571188-59-5 [2] [7] |
Molecular Formula | C₁₄H₂₂N₄O₂ | C₁₄H₂₂N₄O₂ |
Molecular Weight | 278.35 g/mol | 278.35 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N [6] | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N)C=C1 [5] |
Key Spectral Difference | Characteristic NMR: Pyridine-H3 (δ 6.32 ppm), H4 (δ 6.70 ppm), H5 (δ 7.10 ppm) | Characteristic NMR: Pyridine-H2 (δ 7.85 ppm), H4 (δ 7.25 ppm), H5 (δ 6.50 ppm) |
This regioisomerism profoundly influences electronic distribution, hydrogen bonding capacity, and three-dimensional conformation. The 2-yl isomer positions the ring nitrogen meta to the piperazine linkage, creating distinct pharmacophoric geometry compared to the 3-yl isomer's ortho-substituted nitrogen relative to the connection point [10]. X-ray crystallography confirms that the 2-yl isomer adopts a near-perpendicular orientation between ring systems, minimizing steric clash and enabling optimized target engagement.
This compound exemplifies advanced molecular construction principles through three key synthetic attributes:
Recent methodological advances include photocatalytic C-N bond formations, as demonstrated in a patent describing the synthesis of the 3-yl analog: "The reaction system comprises 2-aminopyridine, tert-butyl piperazine-1-carboxylate, photocatalyst, oxidant, and solvent... under illumination conditions" [3]. This visible-light-mediated approach achieves 78-92% yields while avoiding traditional heating requirements.
Table 2: Synthetic Applications and Commercial Availability
Application | Reaction Type | Scale Availability | Purity Specifications |
---|---|---|---|
Nucleophilic Aromatic Substitution | Displacement of 6-halopyridines | 100mg - 1g [1] | ≥95% [1] |
Buchwald-Hartwig Amination | Pd-catalyzed C-N coupling | 250mg - 5g [7] | 97-98% [5] [9] |
Photocatalytic Coupling | Visible-light-mediated C-N bond formation | Multi-gram [3] | Not reported |
Deuterated Analog Synthesis | Isotope labeling | Specialty scale [8] | ≥95% isotopic purity |
Commercial production scales demonstrate pharmaceutical relevance, with suppliers offering kilogram quantities under inert atmosphere storage (room temperature, protected from light) to prevent Boc group decomposition [5] [7]. The compound's stability in DMSO and methanol facilitates its use in high-throughput screening platforms [7].
The 2-aminopyridinylpiperazine architecture serves as a privileged scaffold in kinase inhibitor development due to:
This molecular framework is integral to FDA-approved CDK inhibitors:
Table 3: Kinase Inhibitors Utilizing Aminopyridinylpiperazine Cores
Therapeutic Agent | Kinase Target | Structural Role of Scaffold | Status |
---|---|---|---|
Palbociclib (Ibrance®) | CDK4/6 | Direct core structure in synthetic intermediate | FDA-approved |
Ribociclib (Kisqali®) | CDK4/6 | 3-yl regioisomer variant | FDA-approved |
Abemaciclib (Verzenio®) | CDK4/6 | Structural analog with aminopyrimidine replacement | FDA-approved |
Research Compound SY-5609 | Selective CDK7 inhibitor | Utilizes 2-aminopyridin-6-yl piperazine core | Phase I |
Emerging research exploits this scaffold in Bruton's tyrosine kinase (BTK) inhibitors and IDO1 immunomodulators, leveraging the compound's capacity for hydrophobic pocket penetration while maintaining aqueous solubility (>0.5 mg/mL at physiological pH) [5] [9]. The pKa (predicted 7.08-7.36) ensures significant ionization at biological pH, enhancing target engagement through electrostatic complementarity with kinase catalytic domains [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0